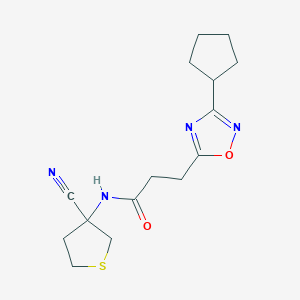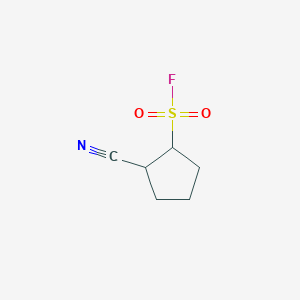
(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is not fully understood, but it is believed to involve the modulation of specific receptors in the brain and the inhibition of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one have been studied in vitro and in vivo. It has been shown to have cytotoxic effects on various cancer cell lines, as well as to modulate certain neurotransmitter systems in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments include its high potency and selectivity, as well as its potential as a lead compound for drug development. However, its limitations include its complex synthesis method, as well as the need for further studies to fully understand its mechanism of action.
Future Directions
For the study of (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one include further investigations into its potential as an anticancer agent, as well as its ability to modulate specific receptors in the brain. Additionally, studies on its pharmacokinetics and toxicity profile will be important for its potential development as a drug candidate.
Synthesis Methods
The synthesis of (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one involves a series of chemical reactions that require specific reagents and conditions. The most common method involves the reaction of 5-fluoropyrimidine-2-ol with piperidine in the presence of a base, followed by the reaction of the resulting intermediate with 3-phenylpropiolaldehyde. The final product is obtained after purification and characterization.
Scientific Research Applications
(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as an anticancer agent, as well as for its ability to modulate certain receptors in the brain.
properties
IUPAC Name |
(E)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-15-11-20-18(21-12-15)24-16-7-4-10-22(13-16)17(23)9-8-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWMIDRQGMEDCT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2975435.png)




![N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2975441.png)

![5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2975444.png)
![5-Methyl-7-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2975449.png)


![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2975452.png)
